1,3-Dibromo(2-~13~C)propane
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Overview
Description
1,3-Dibromopropane-2-13C is an isotopically labeled compound with the molecular formula BrCH2CH213CH2Br. It is a colorless liquid with a sweet odor and is used in various organic synthesis applications. The isotopic labeling with carbon-13 makes it particularly useful in research involving nuclear magnetic resonance (NMR) spectroscopy and other analytical techniques.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dibromopropane-2-13C can be synthesized through the free radical addition of allyl bromide and hydrogen bromide. The reaction typically involves the use of a radical initiator such as azobisisobutyronitrile (AIBN) under controlled conditions to ensure the selective incorporation of the carbon-13 isotope .
Industrial Production Methods
Industrial production of 1,3-Dibromopropane-2-13C involves similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions to achieve high yields and purity of the isotopically labeled compound. The use of specialized equipment and techniques ensures the efficient production of this compound for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
1,3-Dibromopropane-2-13C undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Reduction Reactions: It can be reduced to form cyclopropane and propylene under specific conditions.
Coupling Reactions: It is used in C-N coupling reactions to form C3-bridged compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Reduction: Nickel (I) salen as a catalyst in the presence of an electrogenerated solution-phase.
Coupling: Potassium salt of 5,5-diphenyl-2-thiohydantoin for the preparation of specific bridged compounds.
Major Products
Cyclopropane and Propylene: Formed through reduction reactions.
C3-Bridged Compounds: Formed through C-N coupling reactions.
Scientific Research Applications
1,3-Dibromopropane-2-13C has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,3-Dibromopropane-2-13C involves its participation in various chemical reactions. For example, in reduction reactions, the compound undergoes catalytic reduction to form cyclopropane and propylene. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .
Comparison with Similar Compounds
1,3-Dibromopropane-2-13C can be compared with other similar compounds such as:
1,2-Dibromoethane: Another dihalogenated compound used in organic synthesis.
1,2,3-Tribromopropane: A related compound with three bromine atoms.
1,4-Dibromobutane: A similar compound with a longer carbon chain.
Uniqueness
The uniqueness of 1,3-Dibromopropane-2-13C lies in its isotopic labeling with carbon-13, which makes it particularly valuable for NMR spectroscopy and other analytical techniques. This isotopic labeling allows researchers to trace the compound’s behavior and interactions in various chemical and biological systems .
Properties
CAS No. |
286013-06-7 |
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Molecular Formula |
C3H6Br2 |
Molecular Weight |
202.88 g/mol |
IUPAC Name |
1,3-dibromo(213C)propane |
InChI |
InChI=1S/C3H6Br2/c4-2-1-3-5/h1-3H2/i1+1 |
InChI Key |
VEFLKXRACNJHOV-OUBTZVSYSA-N |
Isomeric SMILES |
C([13CH2]CBr)Br |
Canonical SMILES |
C(CBr)CBr |
Origin of Product |
United States |
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